N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative featuring two substituted pyrazole rings. The first pyrazole ring (1-ethyl-5-fluoro-1H-pyrazol-4-yl) contains an ethyl group at position 1, a fluorine atom at position 5, and a methylene bridge at position 2. The second pyrazole ring (1,5-dimethyl-1H-pyrazol-4-amine) has methyl groups at positions 1 and 5, with an amine at position 3. This structural configuration imparts unique steric, electronic, and physicochemical properties, making it relevant for applications in coordination chemistry, catalysis, and pharmaceuticals.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-4-17-11(12)9(6-15-17)5-13-10-7-14-16(3)8(10)2/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
KYJGXWMQYIAECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=C(N(N=C2)C)C)F |
Origin of Product |
United States |
Preparation Methods
Alkylation and Fluorination of Pyrazole Core
The first pyrazole ring is functionalized via:
-
Alkylation : 1H-pyrazole reacts with ethyl bromide in tetrahydrofuran (THF) under basic conditions (NaH) at 0°C, yielding 1-ethyl-1H-pyrazole.
-
Fluorination : The 5-position is fluorinated using Selectfluor® in acetonitrile at 60°C, achieving >85% conversion.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | Ethyl bromide, NaH | THF | 0°C → RT | 6 h | 78% |
| Fluorination | Selectfluor® | MeCN | 60°C | 12 h | 85% |
Carbaldehyde Intermediate Formation
The fluorinated pyrazole is oxidized to 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde using MnO₂ in dichloromethane (DCM) at room temperature.
Reductive Amination
The carbaldehyde reacts with 1,5-dimethyl-1H-pyrazol-4-amine via reductive amination:
-
Imine Formation : The aldehyde and amine condense in methanol with acetic acid catalysis (2 eq.) at 60°C for 4 h.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine, yielding the target compound.
Optimization Data
-
Solvent : Methanol > ethanol (higher polarity improves imine stability).
-
Catalyst : Acetic acid (2 eq.) minimizes side reactions.
-
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability:
-
Continuous Flow Reactors : Alkylation and fluorination steps are performed in flow systems to enhance heat/mass transfer, reducing reaction time by 40%.
-
Catalyst Recycling : NaH is recovered via filtration and reused, lowering waste.
-
Purification : Crystallization from ethanol/water (3:1 v/v) achieves >99% purity, avoiding costly chromatography.
Reaction Mechanism and Kinetics
The reductive amination follows a two-step mechanism:
-
Imine Formation :
-
Rate-determining step: Nucleophilic attack by the amine on the carbonyl carbon (k = 0.15 L/mol·s at 60°C).
-
-
Reduction :
-
NaBH₃CN transfers hydride to the protonated imine (pH 5–6), with a turnover frequency (TOF) of 120 h⁻¹.
-
Activation Energy
Analytical Characterization
Post-synthesis validation employs:
Challenges and Mitigation Strategies
-
Side Reactions : Over-alkylation at pyrazole N1 is minimized by stoichiometric NaH.
-
Fluorine Loss : Selectfluor® excess (1.2 eq.) ensures complete fluorination.
-
Purification : Crystallization conditions are optimized to prevent amine oxidation.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. This property is essential for developing new materials and catalysts.
Biology
Research has indicated that this compound exhibits significant biological activities , including:
- Antimicrobial Properties: Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects: The compound's structure allows it to interact with cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Its inhibition could lead to therapeutic applications in treating inflammatory diseases.
Medicine
The medicinal chemistry field is exploring this compound for its potential therapeutic applications:
- Anticancer Activity: Preliminary studies suggest that the compound may possess anticancer properties, showing efficacy against specific cancer cell lines. This opens avenues for further research into its use as an anticancer agent.
Industry
In industrial applications, this compound is being investigated for use in:
- Agrochemicals: Its unique chemical properties make it suitable for developing pesticides and herbicides.
- Materials Science: The incorporation of pyrazole derivatives in polymer formulations can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors .
Comparison with Similar Compounds
Structural Analogues in Catalysis and Stability
Cu-CTC2 (3,5-dimethyl-1H-pyrazol-4-amine derivative)
- Structure : Derived from 3,5-dimethyl-1H-pyrazol-4-amine, Cu-CTC2 introduces steric hindrance via methyl groups at positions 3 and 5 .
- Comparison: Unlike the target compound, Cu-CTC2 lacks fluorine and ethyl substituents. Its methyl groups enhance thermal and chemical stability, as demonstrated by thermogravimetric analysis (TGA) showing stability up to 300°C.
JNM-5 (Imine-linked pyrazole MOF)
- Structure : Synthesized via imine condensation, JNM-5 integrates pyrazole ligands into a metal-organic framework (MOF) .
- Comparison : The target compound’s free amine group and lack of MOF integration distinguish it from JNM-4. However, its ethyl and fluorine groups could influence ligand-metal interactions in analogous coordination complexes, affecting porosity or catalytic selectivity in hypothetical MOF applications.
Positional Isomers and Substituent Effects
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS 1856069-90-3)
- Structure : A positional isomer with methyl groups at positions 1 and 4 (vs. 1 and 5 in the target compound) and a chlorine atom (C₁₂H₁₉ClF N₅, MW 287.77 g/mol) .
- Comparison : The chlorine atom increases molecular weight and polarizability, likely enhancing solubility in polar solvents. The 1,4-dimethyl configuration may alter dipole moments and hydrogen-bonding capacity compared to the target compound’s 1,5-dimethyl arrangement.
N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1856072-67-7)
Heterocyclic Analogues
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine (CAS 1856087-49-4)
- Structure : Replaces one pyrazole ring with a fluorothiophene moiety (C₁₁H₁₃F₂N₃S, MW 257.31 g/mol) .
- Comparison : The thiophene ring’s sulfur atom increases electron density, enabling π-π stacking interactions absent in the target compound. The dual fluorine atoms enhance lipophilicity, suggesting superior membrane permeability in pharmaceutical contexts.
N-(3-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1856101-70-6)
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Catalytic Activity: The target compound’s fluorine and ethyl groups balance electronic and steric effects, positioning it between highly stable Cu-CTC2 and more reactive, less-hindered analogues. In hydrogenation or oxidation reactions, its moderate steric profile may enable higher turnover rates than Cu-CTC2 but lower than sec-butyl derivatives .
- Pharmaceutical Potential: Fluorine enhances metabolic stability and bioavailability compared to non-fluorinated analogues like CAS 1856072-67-5. However, its pyrazole-amine backbone may limit blood-brain barrier penetration relative to benzimidazole derivatives (e.g., B1, B8 in ) .
- Synthetic Flexibility : The compound’s synthesis likely parallels methods for Cu-CTC2 (e.g., imine condensation), but fluorine incorporation may require specialized fluorinating agents or protective-group strategies .
Biological Activity
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C12H19ClFN5
- Molecular Weight : 287.77 g/mol
- CAS Number : 1856056-98-8
The compound's biological activity is largely attributed to its interaction with specific molecular targets within biological systems. Pyrazole derivatives are known to modulate various signaling pathways and enzymatic activities, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The exact mechanism can involve:
- Inhibition of Enzymes : Pyrazole compounds have been shown to inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines.
In a study by Bouabdallah et al., derivatives similar to this compound exhibited cytotoxic effects on HepG2 and P815 cancer cell lines, with IC50 values reported at 3.25 mg/mL and 17.82 mg/mL respectively, indicating significant potential for further development in anticancer therapeutics .
2. Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response. This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Study on Antitumor Activity
A notable study evaluated the antitumor activity of various pyrazole derivatives, including the compound . The results indicated that it significantly inhibited the growth of several cancer types, including lung and breast cancers. The study utilized both in vitro and in vivo models to assess efficacy .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The evaluation of its biological activity was conducted through various assays measuring cell viability and apoptosis induction .
Q & A
Q. Advanced Research Focus
- Quantum chemical calculations : Use DFT or reaction path search methods to predict regioselectivity in pyrazole functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., CDK2 inhibitors) to prioritize synthesis .
- Machine learning : Train models on existing SAR data to predict substituent effects on solubility or binding affinity .
What experimental design frameworks are effective for optimizing reaction conditions?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (temperature, catalyst loading, solvent) and identify critical factors .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., yield vs. reaction time) .
- High-throughput screening : Automate parallel reactions to rapidly test >50 conditions .
How should researchers resolve contradictions in spectroscopic or crystallographic data?
Q. Advanced Research Focus
- Cross-validation : Compare NMR data with X-ray crystallography (e.g., triclinic crystal system with α = 79.9°, β = 78.7°, γ = 86.2° ).
- Purity checks : Use HPLC to rule out impurities causing anomalous peaks .
- Dynamic NMR : Investigate rotational barriers or tautomerism in pyrazole rings .
What reactor design principles apply to scaling up synthesis?
Q. Advanced Research Focus
- Membrane technologies : Improve separation efficiency during workup .
- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., cyclization steps) .
- Process control systems : Implement real-time monitoring (e.g., in-line FTIR) to maintain optimal conditions .
How can crystallization studies inform purification strategies?
Q. Advanced Research Focus
- Solvent screening : Use Hansen solubility parameters to identify ideal recrystallization solvents .
- Polymorph control : Adjust cooling rates or antisolvent addition to isolate stable crystal forms .
- X-ray diffraction : Resolve crystal packing motifs (e.g., triclinic vs. monoclinic systems) to predict solubility .
What strategies mitigate side reactions during functionalization of the pyrazole core?
Q. Advanced Research Focus
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) during fluorination or alkylation .
- Catalytic systems : Use Pd/Cu catalysts for selective cross-coupling at C-4 or C-5 positions .
- Kinetic studies : Monitor intermediates via LC-MS to abort reactions before side products dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
